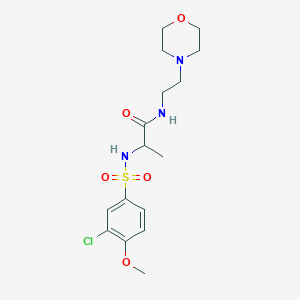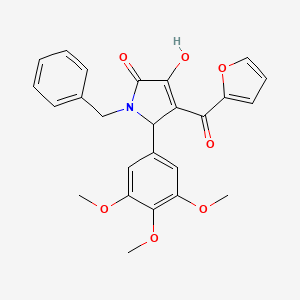
2-(3-Chloro-4-methoxy-benzenesulfonylamino)-N-(2-morpholin-4-yl-ethyl)-propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-4-methoxybenzenesulfonamido)-N-[2-(morpholin-4-yl)ethyl]propanamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a sulfonamide group, a morpholine ring, and a chlorinated aromatic ring, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-methoxybenzenesulfonamido)-N-[2-(morpholin-4-yl)ethyl]propanamide typically involves multiple steps, including the formation of the sulfonamide linkage, the introduction of the morpholine ring, and the chlorination of the aromatic ring. Common reagents used in these reactions include sulfonyl chlorides, amines, and chlorinating agents. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chloro-4-methoxybenzenesulfonamido)-N-[2-(morpholin-4-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, while the sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, sulfonyl chlorides, and amines under controlled temperatures and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-(3-Chloro-4-methoxybenzenesulfonamido)-N-[2-(morpholin-4-yl)ethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-chloro-4-methoxybenzenesulfonamido)-N-[2-(morpholin-4-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The morpholine ring may enhance the compound’s binding affinity and selectivity for its targets. The chlorinated aromatic ring can contribute to the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole
- 1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]-
Uniqueness
2-(3-Chloro-4-methoxybenzenesulfonamido)-N-[2-(morpholin-4-yl)ethyl]propanamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the sulfonamide group, morpholine ring, and chlorinated aromatic ring allows for diverse applications and interactions with biological targets, setting it apart from similar compounds.
Propiedades
Fórmula molecular |
C16H24ClN3O5S |
|---|---|
Peso molecular |
405.9 g/mol |
Nombre IUPAC |
2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(2-morpholin-4-ylethyl)propanamide |
InChI |
InChI=1S/C16H24ClN3O5S/c1-12(16(21)18-5-6-20-7-9-25-10-8-20)19-26(22,23)13-3-4-15(24-2)14(17)11-13/h3-4,11-12,19H,5-10H2,1-2H3,(H,18,21) |
Clave InChI |
BJDFSQXHDZWNBR-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NCCN1CCOCC1)NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Tert-butylphenyl)-2-(furan-2-ylmethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11127360.png)
![N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(4-sulfamoylphenyl)glycinamide](/img/structure/B11127364.png)

![7-Fluoro-2-(4-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11127373.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11127400.png)
![N-{2-[(1E)-1-cyano-2-(3,4-dimethoxyphenyl)eth-1-en-1-yl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}propanamide](/img/structure/B11127404.png)
![N-{2-[(4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(naphthalen-1-yloxy)acetamide](/img/structure/B11127405.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(furan-2-ylmethyl)glycinamide](/img/structure/B11127407.png)
![(5Z)-2-(azepan-1-yl)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B11127410.png)
![6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11127412.png)
![(5Z)-2-(4-tert-butylphenyl)-5-(4-methylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11127423.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11127431.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11127436.png)
![N-(4-ethoxyphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide](/img/structure/B11127437.png)
